molecular formula C23H20N4O2 B11221008 4-ethoxy-N-(4-(5-phenyl-1H-1,2,3-triazol-1-yl)phenyl)benzamide

4-ethoxy-N-(4-(5-phenyl-1H-1,2,3-triazol-1-yl)phenyl)benzamide

Cat. No.: B11221008
M. Wt: 384.4 g/mol
InChI Key: PTOBEERULIUOAA-UHFFFAOYSA-N
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Description

4-Ethoxy-N-(4-(5-phenyl-1H-1,2,3-triazol-1-yl)phenyl)benzamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

The synthesis of 4-ethoxy-N-(4-(5-phenyl-1H-1,2,3-triazol-1-yl)phenyl)benzamide typically involves a multi-step process:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a click chemistry approach, which involves the cycloaddition of an azide and an alkyne. This reaction is highly efficient and yields the triazole ring with high specificity.

    Coupling with Benzamide: The triazole derivative is then coupled with a benzamide derivative through a condensation reaction. This step often requires the use of coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of the amide bond.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

4-Ethoxy-N-(4-(5-phenyl-1H-1,2,3-triazol-1-yl)phenyl)benzamide can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the amide group to an amine.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this include alkyl halides and nucleophiles such as thiols or amines.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Ethoxy-N-(4-(5-phenyl-1H-1,2,3-triazol-1-yl)phenyl)benzamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

    Materials Science: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

    Biological Research: The compound is investigated for its biological activities, including antimicrobial, antifungal, and anticancer properties.

    Chemical Biology: It serves as a tool for studying biological processes and pathways, often used in bioorthogonal chemistry and labeling studies.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-(4-(5-phenyl-1H-1,2,3-triazol-1-yl)phenyl)benzamide involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in proteins, leading to inhibition or modulation of enzyme activity. The compound may also interact with cellular receptors, affecting signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar compounds to 4-ethoxy-N-(4-(5-phenyl-1H-1,2,3-triazol-1-yl)phenyl)benzamide include other triazole derivatives such as:

    1,2,3-Triazole: A basic triazole compound with broad applications in medicinal chemistry.

    4-Phenyl-1H-1,2,3-triazole: A derivative with similar structural features but lacking the ethoxy and benzamide groups.

    Benzamide Derivatives: Compounds with the benzamide moiety, often used in drug design for their pharmacological properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H20N4O2

Molecular Weight

384.4 g/mol

IUPAC Name

4-ethoxy-N-[4-(5-phenyltriazol-1-yl)phenyl]benzamide

InChI

InChI=1S/C23H20N4O2/c1-2-29-21-14-8-18(9-15-21)23(28)25-19-10-12-20(13-11-19)27-22(16-24-26-27)17-6-4-3-5-7-17/h3-16H,2H2,1H3,(H,25,28)

InChI Key

PTOBEERULIUOAA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3C(=CN=N3)C4=CC=CC=C4

Origin of Product

United States

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